![molecular formula C13H13BrN2O2 B5221843 N-(4-bromo-3-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5221843.png)
N-(4-bromo-3-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-3-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide, also known as BRD0705, is a chemical compound that has gained attention in the field of scientific research due to its potential as a therapeutic agent.
Wirkmechanismus
N-(4-bromo-3-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide exerts its effects through the inhibition of specific enzymes, including cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs). COX-2 is involved in the production of prostaglandins, which are mediators of inflammation. By inhibiting COX-2, N-(4-bromo-3-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide reduces the production of prostaglandins and therefore reduces inflammation. HDACs are enzymes involved in the regulation of gene expression. By inhibiting HDACs, N-(4-bromo-3-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide can alter gene expression patterns and potentially affect disease progression.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has been shown to have anti-inflammatory effects in various models of inflammation, including models of arthritis and colitis. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, N-(4-bromo-3-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has been found to induce cell death in cancer cells through a process called apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-bromo-3-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide in lab experiments is its specificity for COX-2 and HDACs, which allows for targeted inhibition of these enzymes. Additionally, N-(4-bromo-3-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has been shown to have low toxicity in animal studies. However, one limitation of using N-(4-bromo-3-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
Future research on N-(4-bromo-3-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide could focus on its potential as a therapeutic agent in specific diseases, such as cancer and inflammation. Additionally, further studies could investigate the mechanisms underlying N-(4-bromo-3-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide's effects on gene expression and apoptosis. Finally, efforts could be made to improve the solubility of N-(4-bromo-3-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide in aqueous solutions, which would increase its usefulness in experimental settings.
Synthesemethoden
N-(4-bromo-3-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide can be synthesized using a multistep process involving the reaction of 4-bromo-3-methylphenol with 2-bromo-3,5-dimethylisoxazole, followed by the addition of a carboxamide group. The final product is obtained through purification and isolation techniques.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-3-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has been studied for its potential as a therapeutic agent in various diseases, including cancer and inflammation. It has been shown to have anti-inflammatory effects by inhibiting the activity of specific enzymes involved in the inflammatory response. Additionally, N-(4-bromo-3-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment.
Eigenschaften
IUPAC Name |
N-(4-bromo-3-methylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c1-7-6-10(4-5-11(7)14)15-13(17)12-8(2)16-18-9(12)3/h4-6H,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYFJFBLYCFQCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=C(ON=C2C)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.